molecular formula C12H25N B8665403 2,6-Diethyl-2,3,6-trimethylpiperidine CAS No. 61746-12-1

2,6-Diethyl-2,3,6-trimethylpiperidine

Cat. No.: B8665403
CAS No.: 61746-12-1
M. Wt: 183.33 g/mol
InChI Key: PUVUYZAAQWYJNL-UHFFFAOYSA-N
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Description

2,6-Diethyl-2,3,6-trimethylpiperidine is a highly substituted piperidine derivative characterized by ethyl groups at the 2- and 6-positions and methyl groups at the 2-, 3-, and 6-positions of the six-membered heterocyclic ring. The compound’s steric and electronic properties are influenced by the combined effects of ethyl and methyl substituents, which may modulate its reactivity, solubility, and biological activity compared to simpler piperidines.

Properties

CAS No.

61746-12-1

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

2,6-diethyl-2,3,6-trimethylpiperidine

InChI

InChI=1S/C12H25N/c1-6-11(4)9-8-10(3)12(5,7-2)13-11/h10,13H,6-9H2,1-5H3

InChI Key

PUVUYZAAQWYJNL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(C(N1)(C)CC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse applications depending on substituent patterns. Below is a comparative analysis of 2,6-Diethyl-2,3,6-trimethylpiperidine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Substituents Key Properties/Applications Evidence Sources
This compound 2,6-diethyl; 2,3,6-trimethyl Hypothetical: High steric hindrance may reduce catalytic activity but enhance lipid solubility for drug delivery. N/A (extrapolated)
2,6-Dimethylpiperidine 2,6-dimethyl Used as a catalyst in polymer synthesis; lower steric bulk allows greater nitrogen lone-pair accessibility. Boiling point: ~135°C.
2,6-Diethylpiperidine 2,6-diethyl Cocatalyst in olefin polymerization; increased lipophilicity vs. methyl-substituted analogs.
Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione) 3-ethyl, 3-phenyl Sedative/anticonvulsant; phenyl and ethyl groups enhance CNS penetration.
3,5-Dimethyl-2,6-diphenylpiperidine 3,5-dimethyl; 2,6-diphenyl Antibacterial/anticancer activity; bulky aryl groups improve binding to biological targets.

Key Findings :

Steric Effects :

  • The 2,6-diethyl and 2,3,6-trimethyl groups in the target compound likely impose significant steric hindrance, reducing its nucleophilicity compared to 2,6-dimethylpiperidine. This could limit its utility in catalysis but enhance stability in hydrophobic environments .
  • In contrast, 2,6-dimethylpiperidine is widely employed in polymer chemistry due to its accessible nitrogen center, which facilitates coordination with metal catalysts .

Lipophilicity and Bioactivity: Ethyl substituents generally increase lipophilicity compared to methyl groups, as seen in dihydropyridine calcium channel blockers (e.g., ). Glutethimide’s phenyl and ethyl groups exemplify how bulky substituents enhance pharmacological activity by optimizing drug-receptor interactions .

Catalytic Performance :

  • Piperidine derivatives with fewer substituents (e.g., 2,6-dimethylpiperidine) are preferred in polymerization processes due to lower steric demands .
  • Highly substituted analogs like this compound may instead find niche roles in asymmetric catalysis or as stabilizing ligands.

Thermal and Physical Properties :

  • Methyl groups typically lower boiling points compared to ethyl substituents. For example, 2,6-dimethylpiperidine boils at ~135°C, while ethyl-substituted analogs (e.g., 2,6-diethylpiperidine) likely have higher boiling points due to increased molecular weight and van der Waals interactions .

Notes

Data Limitations : Direct experimental data on this compound are scarce. Comparisons are inferred from structurally related compounds.

Pharmacological Potential: Piperidine derivatives with multiple alkyl groups (e.g., 3,5-dimethyl-2,6-diphenylpiperidine) show promise in medicinal chemistry, suggesting avenues for further research on the target molecule .

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